molecular formula C10H14BrNO2 B567963 5-Bromo-2-ethoxy-3-isopropoxypyridine CAS No. 1241752-43-1

5-Bromo-2-ethoxy-3-isopropoxypyridine

Cat. No.: B567963
CAS No.: 1241752-43-1
M. Wt: 260.131
InChI Key: BQSKOYGIUJSXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-ethoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C10H14BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, ethoxy, and isopropoxy groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-isopropoxypyridine typically involves the bromination of 2-ethoxy-3-isopropoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-isopropoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-ethoxy-3-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-isopropoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The bromine atom, being a good leaving group, allows for various substitution and coupling reactions. The ethoxy and isopropoxy groups can influence the compound’s reactivity and stability by providing steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxy-3-isopropoxypyridine is unique due to the combination of bromine, ethoxy, and isopropoxy groups on the pyridine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-bromo-2-ethoxy-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-4-13-10-9(14-7(2)3)5-8(11)6-12-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSKOYGIUJSXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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